molecular formula C17H18O3 B3292077 4-Isobutoxybiphenyl-4'-carboxylic acid CAS No. 875927-49-4

4-Isobutoxybiphenyl-4'-carboxylic acid

Cat. No.: B3292077
CAS No.: 875927-49-4
M. Wt: 270.32 g/mol
InChI Key: CEIXAQTZSWOQDL-UHFFFAOYSA-N
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Description

4-Isobutoxybiphenyl-4’-carboxylic acid is an organic compound with the molecular formula C17H18O3 and a molecular weight of 270.33 g/mol It is a biphenyl derivative with a carboxylic acid functional group and an isobutoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isobutoxybiphenyl-4’-carboxylic acid typically involves the reaction of biphenyl derivatives with appropriate reagents to introduce the isobutoxy and carboxylic acid groups. One common method is the Friedel-Crafts acylation of biphenyl with isobutyryl chloride, followed by oxidation to introduce the carboxylic acid group .

Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts acylation reactions, followed by purification and crystallization processes to obtain the desired product with high purity. The reaction conditions are optimized to ensure maximum yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Isobutoxybiphenyl-4’-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as carboxylates.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions to introduce other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Carboxylates and other oxidized derivatives.

    Reduction: Alcohols and aldehydes.

    Substitution: Halogenated biphenyl derivatives.

Scientific Research Applications

4-Isobutoxybiphenyl-4’-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Isobutoxybiphenyl-4’-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The biphenyl core provides a rigid and planar structure that can interact with hydrophobic pockets in biomolecules, influencing their function .

Comparison with Similar Compounds

    Biphenyl-4-carboxylic acid: Lacks the isobutoxy group, making it less hydrophobic.

    4-Isobutoxybiphenyl: Lacks the carboxylic acid group, reducing its ability to form hydrogen bonds and ionic interactions.

Uniqueness: 4-Isobutoxybiphenyl-4’-carboxylic acid is unique due to the presence of both the isobutoxy and carboxylic acid groups, which confer distinct chemical and physical properties.

Properties

IUPAC Name

4-[4-(2-methylpropoxy)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c1-12(2)11-20-16-9-7-14(8-10-16)13-3-5-15(6-4-13)17(18)19/h3-10,12H,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEIXAQTZSWOQDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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